molecular formula C26H21ClN4O7 B3231514 (2R,3S,4R,5R)-4-Acetoxy-2-((benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3-yl benzoate CAS No. 132370-61-7

(2R,3S,4R,5R)-4-Acetoxy-2-((benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3-yl benzoate

Cat. No.: B3231514
CAS No.: 132370-61-7
M. Wt: 536.9 g/mol
InChI Key: RIAHWQYBPHENMS-LOCCHRAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4R,5R)-4-Acetoxy-2-((benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3-yl benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring substituted with acetoxy, benzoyloxy, and chloropurine groups, making it a unique molecule with diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-4-Acetoxy-2-((benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3-yl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the acetoxy and benzoyloxy groups through esterification reactions. The chloropurine moiety is then attached via nucleophilic substitution reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-4-Acetoxy-2-((benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2R,3S,4R,5R)-4-Acetoxy-2-((benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3-yl benzoate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-4-Acetoxy-2-((benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a chloropurine moiety. This combination provides a versatile platform for chemical modifications and diverse applications in research and industry.

Properties

IUPAC Name

[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O7/c1-15(32)36-21-20(38-26(34)17-10-6-3-7-11-17)18(12-35-25(33)16-8-4-2-5-9-16)37-24(21)31-14-30-19-22(27)28-13-29-23(19)31/h2-11,13-14,18,20-21,24H,12H2,1H3/t18-,20+,21-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAHWQYBPHENMS-LOCCHRAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S,4R,5R)-4-Acetoxy-2-((benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3-yl benzoate
Reactant of Route 2
Reactant of Route 2
(2R,3S,4R,5R)-4-Acetoxy-2-((benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3-yl benzoate
Reactant of Route 3
Reactant of Route 3
(2R,3S,4R,5R)-4-Acetoxy-2-((benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3-yl benzoate
Reactant of Route 4
Reactant of Route 4
(2R,3S,4R,5R)-4-Acetoxy-2-((benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3-yl benzoate
Reactant of Route 5
(2R,3S,4R,5R)-4-Acetoxy-2-((benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3-yl benzoate
Reactant of Route 6
Reactant of Route 6
(2R,3S,4R,5R)-4-Acetoxy-2-((benzoyloxy)methyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3-yl benzoate

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